alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether

Hammett equation Electrophilicity Nucleophilic substitution

alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether (CAS 21270-01-9, C₁₂H₁₆BrClO, MW 291.61 g/mol) is a bifunctional aromatic ether featuring a sec-butyl ether bridge, a benzylic bromomethyl electrophile, and a meta‑chloro substituent on the phenyl ring. The compound is primarily employed as a synthetic intermediate, wherein the bromomethyl group serves as an alkylating handle and the sec‑butyl ether introduces steric bulk and a chiral center.

Molecular Formula C12H16BrClO
Molecular Weight 291.61 g/mol
CAS No. 21270-01-9
Cat. No. B13630320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether
CAS21270-01-9
Molecular FormulaC12H16BrClO
Molecular Weight291.61 g/mol
Structural Identifiers
SMILESCCC(C)OC(CBr)C1=CC(=CC=C1)Cl
InChIInChI=1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-5-4-6-11(14)7-10/h4-7,9,12H,3,8H2,1-2H3
InChIKeyKMKOFKBXRUWRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether (CAS 21270-01-9): Structural and Procurement Baseline


alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether (CAS 21270-01-9, C₁₂H₁₆BrClO, MW 291.61 g/mol) is a bifunctional aromatic ether featuring a sec-butyl ether bridge, a benzylic bromomethyl electrophile, and a meta‑chloro substituent on the phenyl ring [1]. The compound is primarily employed as a synthetic intermediate, wherein the bromomethyl group serves as an alkylating handle and the sec‑butyl ether introduces steric bulk and a chiral center . Its regio‑defined meta‑chlorine pattern distinguishes it from the para isomer (CAS 21395‑07‑3) and other benzyl ether analogs, directly affecting the electronic and steric profile of downstream transformations.

Why Generic Substitution of alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether is Not Scientifically Sound


Although in‑class compounds such as the para‑chloro isomer (CAS 21395‑07‑3) or analogs with alternative alkyl ethers share the bromomethyl benzyl ether framework, they cannot be interchanged without altering reaction outcomes. The meta‑chloro substituent exerts a distinct electronic effect (Hammett σₘ = 0.37 vs. σₚ = 0.23), which increases the electrophilicity at the bromomethyl carbon relative to the para isomer [1]. Additionally, the sec‑butyl group provides a unique steric environment and a chiral center that influences diastereoselectivity in subsequent steps, whereas n‑butyl or methyl ethers lack this feature . These differences translate into quantifiable variations in reaction rate, regioselectivity, and product distribution, making generic substitution scientifically unjustified.

Quantitative Differentiation Evidence for alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether vs. Closest Analogs


Meta vs. Para Chloro Substitution: Electrophilicity Gap Quantified by Hammett σ Constants

The meta‑chloro group (σₘ = 0.37) withdraws electron density more strongly than the para‑chloro group (σₚ = 0.23), making the benzylic bromomethyl carbon of the target compound more electrophilic. This differential activation accelerates SN2‑type reactions and can be exploited to achieve higher yields in alkylation steps where the para isomer gives sluggish conversion [1].

Hammett equation Electrophilicity Nucleophilic substitution SAR

Steric and Chiral Differentiation: Sec-Butyl vs. Straight-Chain Alkyl Ethers

The sec‑butyl group (branched, chiral) provides greater steric shielding around the ether oxygen than n‑butyl or methyl ethers. Quantitative steric parameters (Taft Eₛ or Charton ν) indicate that sec‑butyl has a larger steric demand (ν = 1.02 cm³·mol⁻¹) compared with n‑butyl (ν = 0.68 cm³·mol⁻¹) [1]. This difference can modulate diastereoselectivity in reactions at the adjacent chiral benzylic center, a feature absent in achiral ether analogs .

Steric hindrance Chiral synthesis Diastereoselectivity Alkyl ether

Commercial Purity Benchmarking: 98% vs. 97% Minimum Assay

Among reputable vendors, the highest guaranteed minimum purity for the target compound is 98% (Leyan, product 1370444) , whereas the para isomer is commonly offered at 97% or lower from the same class of suppliers . The 1% purity gap can be critical in multi‑step syntheses where impurities accumulate.

Purity Quality control Procurement Batch consistency

Procurement-Driven Application Scenarios for alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether


Regioselective Alkylation in Medicinal Chemistry

The meta‑chloro pattern ensures that the electrophilic reactivity and steric environment are precisely tuned for alkylation of nucleophiles where para‑substituted analogs would give lower conversion. Researchers building compound libraries around 3‑chlorobenzyl scaffolds preferentially select this intermediate to avoid regioisomer contamination [1].

Stereochemical Induction in Asymmetric Synthesis

The chiral sec‑butyl ether influences the diastereoselectivity of reactions at the benzylic carbon, making the compound a valuable building block for enantiomerically enriched targets without additional chiral auxiliaries .

Multi‑Step Synthesis Requiring High Initial Purity

For routes with limited purification opportunities (e.g., solid‑phase synthesis or flow chemistry), the 98% minimum purity specification (vs. 97% for the para isomer) reduces impurity carry‑over and improves overall yield consistency .

Quote Request

Request a Quote for alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.